(Z)-ethyl 4-(2-((2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate
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Description
(Z)-ethyl 4-(2-((2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H25ClN4O4S2 and its molecular weight is 497.03. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are involved in the biosynthesis of prostaglandins, which play key roles in inflammation and pain .
Mode of Action
The compound’s mode of action is likely through the inhibition of COX enzymes , thereby reducing the production of prostaglandins . This can result in decreased inflammation and pain. The compound may have a greater selectivity for COX-1, which is involved in gastrointestinal mucosal protection .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby affecting the biochemical pathways involved in inflammation and pain .
Result of Action
The result of the compound’s action is a reduction in inflammation and pain . By inhibiting the production of prostaglandins, the compound can reduce the symptoms associated with conditions like arthritis and other inflammatory diseases .
Properties
IUPAC Name |
ethyl 4-[2-[2-[(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S2/c1-3-7-26-16-6-5-15(22)12-17(16)32-20(26)23-18(27)13-31-14-19(28)24-8-10-25(11-9-24)21(29)30-4-2/h3,5-6,12H,1,4,7-11,13-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIQEWHDHAOWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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